5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and an ethyl ester functional group
Preparation Methods
The synthesis of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the reaction of 4-chloroaniline with ethyl 4-azidobutanoate under appropriate conditions to form the desired triazole derivative. The reaction is usually carried out in the presence of a suitable catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different biological activities and reactivity.
5-[(4-Methylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: The presence of a methyl group instead of a chlorine atom can affect the compound’s properties and applications.
5-[(4-Fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: The fluorophenyl group can impart different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
28924-63-2 |
---|---|
Molecular Formula |
C11H11ClN4O2 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 5-(4-chloroanilino)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,16) |
InChI Key |
MEYGIEGWBVQWMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.